N‑Methyl Substitution Reduces Hydrogen‑Bond Donor Count Relative to Des‑Methyl Analog, Altering Protease Active‑Site Occupancy
The target compound contains a tertiary N‑methyl carbamate, which eliminates the H‑bond donor present on the carbamate nitrogen of the des‑methyl comparator (CAS 1354025‑52‑7). This change reduces the total H‑bond donor count from 3 to 2, as verified by SMILES string inspection . In protease drug discovery, removing a donor can prevent competitive hydrogen bonding with catalytic water molecules in the S1 pocket, a strategy exploited in the design of nirmatrelvir‑type Mpro inhibitors [1].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (C[C@H](N)C(=O)N1CCC[C@H]1CN(C)C(=O)OC(C)(C)C) |
| Comparator Or Baseline | Des‑methyl analog (CAS 1354025‑52‑7): HBD = 3 (C[C@H](N)C(=O)N1CCCC1CNC(=O)OC(C)(C)C) |
| Quantified Difference | ΔHBD = –1 |
| Conditions | SMILES‑derived topological HBD count (Lipinski rule). |
Why This Matters
For buyers synthesizing oral protease inhibitors, the N‑methyl congener avoids an extra H‑bond donor that can impair passive permeability and oral bioavailability.
- [1] Owen DR, et al. An oral SARS‑CoV‑2 Mpro inhibitor clinical candidate for the treatment of COVID‑19. Science. 2021;374(6575):1586‑1593. (Contextual reference for H‑bond donor optimization in protease inhibitors.) View Source
